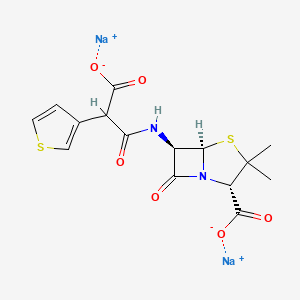

Ticarcillin (disodium)

Description

Historical Trajectory and Scientific Discovery of Ticarcillin (B1683155) (Disodium)

The development of ticarcillin is rooted in the broader history of penicillin, which began with Alexander Fleming's discovery of the antibiotic properties of the Penicillium mold in 1928. britannica.comwikipedia.org This pivotal moment ushered in the "golden age" of antibiotic discovery from the 1940s to the 1960s. news-medical.net The initial success of penicillin against streptococcal and staphylococcal infections was a major medical breakthrough. drugbank.comnih.gov However, the emergence of penicillin-resistant bacteria, particularly those producing penicillinase enzymes, necessitated the development of new, more robust penicillin derivatives. drugbank.comnih.govnih.gov

In the quest for antibiotics with a broader spectrum of activity, especially against Gram-negative bacteria, scientists developed aminopenicillins like ampicillin (B1664943) and amoxicillin. drugbank.comnih.govnih.gov The subsequent need to address infections caused by Pseudomonas aeruginosa and other resistant Gram-negative bacilli led to the creation of the carboxypenicillins. drugbank.comnih.gov Carbenicillin (B1668345) was the first of this new class, synthesized by substituting a carboxyl group for the amino group on ampicillin. taylorandfrancis.com

Building on this foundation, researchers at Beecham Research Laboratories synthesized ticarcillin, originally identified as BRL 2288, in the mid-1960s. nih.govdrugfuture.comcalpaclab.com It was patented in 1963 and its preparation was detailed in patents filed in 1964 and 1966. drugfuture.comwikipedia.org Ticarcillin was developed through modifications to carbenicillin and demonstrated greater potency against Pseudomonas aeruginosa. taylorandfrancis.comla.govla.gov The first in-vitro and in-vivo studies on ticarcillin were published in 1970. drugfuture.com The U.S. distribution of ticarcillin, marketed as Ticar, ceased in 2004 and was later withdrawn from the U.S. market entirely on February 9, 2015. wikipedia.orgmayoclinic.org

Chemical Classification and Core Structural Features of Ticarcillin (Disodium)

Ticarcillin is classified as a carboxypenicillin, a subclass of the broader beta-lactam family of antibiotics. wikipedia.orgla.govla.gov Its chemical structure is central to its antibacterial activity and defines its classification.

Beta-Lactam Core and Carboxypenicillin Class

Like all penicillins, ticarcillin's structure is built around a beta-lactam ring, a four-membered cyclic amide. wikipedia.orglgmpharma.com This ring is crucial for its mechanism of action, which involves inhibiting the synthesis of the bacterial cell wall. patsnap.comwikipedia.orglgmpharma.com Specifically, ticarcillin targets and inactivates penicillin-binding proteins (PBPs), enzymes essential for the cross-linking of peptidoglycan, a key component of the bacterial cell wall. patsnap.comcalpaclab.compatsnap.com This disruption leads to a compromised cell wall and ultimately, bacterial cell death. lgmpharma.compatsnap.com

Ticarcillin belongs to the carboxypenicillin class of penicillins, which also includes carbenicillin. wikipedia.orgla.govsmolecule.com This class is distinguished by the presence of a carboxylic acid group on the side chain attached to the beta-lactam core. taylorandfrancis.comla.govsmolecule.com This structural feature enhances the molecule's ability to penetrate the outer membrane of Gram-negative bacteria. patsnap.comsmolecule.com

Thiophen-3-ylacetyl Side-Group Significance

A key structural feature of ticarcillin is its 6β-[(2R)-2-carboxy-2-thiophen-3-ylacetyl]amino side-group. nih.gov This side chain is a significant modification from earlier penicillins and contributes to its enhanced activity against certain bacteria. The presence of the thiophene (B33073) ring, a sulfur-containing aromatic ring, is a notable aspect of its structure. wikipedia.org The synthesis of ticarcillin involves the condensation of a derivative of 3-thienylmalonic acid with 6-aminopenicillanic acid (6-APA). wikipedia.org

Molecular Identifiers (e.g., Chemical Abstracts Service (CAS) Registry Number, Molecular Formula, Molecular Weight)

The specific molecular identifiers for ticarcillin and its disodium (B8443419) salt are essential for its precise identification in scientific literature and databases.

| Identifier | Ticarcillin | Ticarcillin (Disodium) |

|---|---|---|

| CAS Registry Number | 34787-01-4 nih.govdrugfuture.comnih.govpharmaffiliates.com | 4697-14-7 drugfuture.comcalpaclab.comlgmpharma.comsigmaaldrich.comcaymanchem.com |

| Molecular Formula | C15H16N2O6S2 nih.govwikipedia.orgalfa-chemistry.comebi.ac.ukfda.gov | C15H14N2Na2O6S2 calpaclab.comsigmaaldrich.comnih.gov |

| Molecular Weight | 384.4 g/mol nih.govalfa-chemistry.com | 428.39 g/mol drugfuture.comcalpaclab.comsigmaaldrich.com |

Fundamental Role in Beta-Lactam Antibiotic Research

Ticarcillin has been a valuable tool in the study of beta-lactam antibiotics and bacterial resistance mechanisms. Its development as an antipseudomonal penicillin was a significant step in expanding the utility of this class of drugs against challenging Gram-negative pathogens. la.govnih.gov

Research involving ticarcillin has provided insights into the mechanisms of beta-lactamase enzymes, which are a primary cause of bacterial resistance to beta-lactam antibiotics. drugbank.comnih.govlgmpharma.com The susceptibility of ticarcillin to these enzymes led to further research and the development of combination therapies. drugbank.comnih.gov Notably, ticarcillin has often been paired with a beta-lactamase inhibitor, such as clavulanic acid. wikipedia.orgla.govpubcompare.ai This combination, known as Timentin, effectively extends the antibiotic's spectrum of activity to include beta-lactamase-producing bacteria. la.govpubcompare.airesearchgate.net

Furthermore, in the field of molecular biology, ticarcillin has been used as a selective agent in bacterial genetics. It serves as an alternative to ampicillin for selecting bacteria that have successfully incorporated marker genes, as it can prevent the growth of "satellite" colonies that sometimes arise when ampicillin degrades in the culture medium. calpaclab.comwikipedia.org It is also utilized in plant molecular biology to eliminate Agrobacterium after it has been used to transfer genes into plant cells. calpaclab.comwikipedia.org

Structure

3D Structure of Parent

Properties

Molecular Formula |

C15H14N2Na2O6S2 |

|---|---|

Molecular Weight |

428.4 g/mol |

IUPAC Name |

disodium;(2S,5R,6R)-6-[(2-carboxylato-2-thiophen-3-ylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C15H16N2O6S2.2Na/c1-15(2)9(14(22)23)17-11(19)8(12(17)25-15)16-10(18)7(13(20)21)6-3-4-24-5-6;;/h3-5,7-9,12H,1-2H3,(H,16,18)(H,20,21)(H,22,23);;/q;2*+1/p-2/t7?,8-,9+,12-;;/m1../s1 |

InChI Key |

ZBBCUBMBMZNEME-UBXQQCHXSA-L |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CSC=C3)C(=O)[O-])C(=O)[O-])C.[Na+].[Na+] |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CSC=C3)C(=O)[O-])C(=O)[O-])C.[Na+].[Na+] |

Origin of Product |

United States |

Molecular Mechanisms of Antibacterial Action

Inhibition of Bacterial Cell Wall Biosynthesis

The fundamental mechanism of action for ticarcillin (B1683155), like other β-lactam antibiotics, is the inhibition of bacterial cell wall synthesis. patsnap.comyoutube.com The bacterial cell wall's structural integrity is primarily due to peptidoglycan, a polymer composed of sugar chains cross-linked by short peptides. patsnap.com Ticarcillin's action targets the final steps of peptidoglycan assembly, leading to a compromised cell wall. patsnap.comnih.gov

Targeting Peptidoglycan Cross-Linking

Ticarcillin's principal mode of action is preventing the cross-linking of peptidoglycan strands during the synthesis of the cell wall. nih.govwikipedia.org This cross-linking step, also known as transpeptidation, provides the necessary strength and rigidity to the cell wall. patsnap.comcalpaclab.com By inhibiting this process, ticarcillin disrupts the structural integrity of the cell wall, rendering it weak and defective. patsnap.comcalpaclab.com This interference is critical because as bacteria grow and divide, they must continuously remodel their cell walls. wikipedia.orgquora.com The inability to properly form these cross-links during cell division ultimately leads to cell death. nih.govwikipedia.org

Interaction with Penicillin-Binding Proteins (PBPs)

The inhibitory effect of ticarcillin on cell wall synthesis is achieved through its interaction with specific bacterial enzymes known as penicillin-binding proteins (PBPs). patsnap.comnih.gov PBPs, such as transpeptidases, are essential enzymes that catalyze the final steps of peptidoglycan synthesis, specifically the cross-linking of peptide chains. patsnap.comnih.gov Ticarcillin binds to these proteins, effectively inactivating them and halting the construction of the cell wall. patsnap.compatsnap.com Each bacterial species possesses its own unique set of PBPs. nih.gov

| Step | Description | Outcome |

|---|---|---|

| Binding | Ticarcillin, structurally similar to the D-Ala-D-Ala dipeptide of the peptidoglycan chain, binds to the active site of PBPs. nih.govnih.gov | Enzyme active site is occupied by the antibiotic. |

| Acylation | The beta-lactam ring of ticarcillin is opened, and it forms a stable, covalent acyl-enzyme complex with a serine residue in the PBP's active site. patsnap.comwikipedia.orgnih.gov | Irreversible inactivation of the PBP enzyme. wikipedia.org |

| Inhibition | The acylated PBP is unable to perform its function of cross-linking peptidoglycan chains. nih.gov | Cell wall synthesis is halted. |

The interaction between ticarcillin and PBPs is a chemical reaction that results in the acylation of the enzyme's active site. patsnap.com Beta-lactam antibiotics form a long-lived acyl-enzyme complex with PBPs. nih.gov This occurs when the highly reactive beta-lactam ring of ticarcillin is attacked by a nucleophilic serine residue within the PBP active site. nih.govnih.gov This process forms a stable, covalent bond between the antibiotic and the enzyme, rendering the PBP inactive. wikipedia.orgnih.gov

The formation of the covalent bond with the PBP is facilitated by the opening of ticarcillin's four-membered beta-lactam ring. nih.govwikipedia.org This strained ring is susceptible to nucleophilic attack by the serine residue in the PBP active site. nih.govmdpi.com The opening of the lactam ring inactivates the penicillin-sensitive transpeptidase, which prevents the cross-linkage of peptidoglycan strands, thereby inhibiting the final stage of bacterial cell wall synthesis. nih.govcephamls.com

Bacterial Cell Lysis Induction

By inhibiting PBP activity and preventing peptidoglycan cross-linking, ticarcillin leads to the formation of a weakened and defective cell wall. patsnap.compatsnap.com This compromised barrier cannot withstand the internal osmotic pressure of the bacterial cell, causing the cell to swell and eventually rupture, a process known as cell lysis. patsnap.comnih.gov This bactericidal effect, which means it actively kills the bacteria rather than just inhibiting their growth, is the ultimate outcome of its mechanism of action. patsnap.compatsnap.com Studies have shown that ticarcillin demonstrates marked lytic activity against susceptible bacteria. nih.gov

Factors Influencing Bacterial Penetration and Target Accessibility

For ticarcillin to be effective, it must first penetrate the bacterial cell envelope to reach its PBP targets in the periplasmic space. patsnap.com This is particularly challenging in Gram-negative bacteria, which possess a protective outer membrane. patsnap.com

Several factors influence this process:

Outer Membrane Permeability : Ticarcillin is relatively hydrophilic and can traverse the outer membrane of Gram-negative bacteria by passing through protein channels called porins. patsnap.com The ability to penetrate these porin channels is a key factor in its effectiveness against organisms like Pseudomonas aeruginosa. patsnap.comyoutube.com

Beta-Lactamases : A primary mechanism of bacterial resistance is the production of beta-lactamase enzymes, which hydrolyze and inactivate the beta-lactam ring of the antibiotic before it can reach the PBPs. wikipedia.orgiajps.com Ticarcillin is susceptible to degradation by these enzymes. nih.gov To counteract this, it is often combined with a beta-lactamase inhibitor like clavulanic acid. nih.govyoutube.com

Efflux Pumps : Some bacteria possess efflux pumps that can actively transport antibiotics out of the cell, preventing them from reaching their target concentration. iajps.com

PBP Alterations : Modifications or mutations in the PBPs can decrease their affinity for beta-lactam antibiotics, reducing the drug's effectiveness. iajps.comgonvvama.com

| Factor | Description | Impact on Ticarcillin |

|---|---|---|

| Gram-Negative Outer Membrane | An additional protective layer that acts as a barrier. patsnap.com | Ticarcillin must pass through porin channels to reach PBPs. patsnap.com |

| Beta-Lactamase Enzymes | Bacterial enzymes that destroy the beta-lactam ring. wikipedia.orgiajps.com | Can inactivate ticarcillin, leading to resistance. nih.gov |

| Porin Channels | Protein channels in the outer membrane of Gram-negative bacteria. patsnap.com | Facilitate the entry of ticarcillin into the periplasmic space. patsnap.com |

| PBP Affinity | The binding strength between ticarcillin and its target PBPs. iajps.com | Reduced affinity due to mutations can lead to resistance. iajps.com |

Outer Membrane Permeability in Gram-Negative Bacteria

Ticarcillin disodium (B8443419), a carboxypenicillin subclass of beta-lactam antibiotics, demonstrates significant efficacy against Gram-negative bacteria, largely due to its ability to traverse the complex outer membrane of these organisms. patsnap.com Gram-negative bacteria possess a formidable defensive barrier in their outer membrane, which is composed of lipopolysaccharides and can prevent many antibiotics from reaching their intended targets within the cell. patsnap.com The chemical structure of ticarcillin, however, allows it to overcome this barrier.

The effectiveness of ticarcillin against a range of Gram-negative bacteria, including Pseudomonas aeruginosa, Haemophilus influenzae, and various Proteus and Enterobacter species, is linked to its capacity for penetration. patsnap.compatsnap.com This penetration is a critical first step in its mechanism of action, which ultimately involves the inhibition of cell wall synthesis. patsnap.compatsnap.com The antibiotic's ability to access the periplasmic space where penicillin-binding proteins (PBPs) are located is fundamental to its bactericidal activity. patsnap.com

| Feature | Description | Reference |

| Target Organisms | Primarily Gram-negative bacteria such as Pseudomonas aeruginosa. | patsnap.com |

| Bacterial Barrier | The outer membrane of Gram-negative bacteria, composed of lipopolysaccharides, acts as a barrier to many antibiotics. | patsnap.com |

| Penetration | Ticarcillin disodium is capable of penetrating this outer membrane to reach its target. | patsnap.com |

Role of Porin Channels

The passage of ticarcillin disodium across the outer membrane of Gram-negative bacteria is facilitated by specific protein channels known as porins. patsnap.comyoutube.com Ticarcillin is a relatively hydrophilic molecule, a characteristic that enables its diffusion through the aqueous environment of these porin channels. patsnap.com This transit allows the antibiotic to move from the external environment into the periplasmic space, where the essential enzymes for cell wall construction reside. patsnap.com

Once in the periplasm, ticarcillin can access and bind to penicillin-binding proteins (PBPs). patsnap.compatsnap.com These enzymes, such as transpeptidases, are crucial for the final stages of peptidoglycan synthesis, specifically the cross-linking of peptide chains that give the bacterial cell wall its structural integrity. patsnap.comcalpaclab.com By binding to the active site of these PBPs, ticarcillin acylates them, effectively inactivating them. patsnap.com This inhibition of the cross-linking process disrupts the integrity of the peptidoglycan layer. patsnap.comabmole.comnih.gov The resulting weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death. patsnap.comabmole.comnih.govcephamls.com

| Mechanism Step | Details | Reference |

| Entry Point | Porin channels in the outer membrane of Gram-negative bacteria. | patsnap.comyoutube.com |

| Molecular Property | The hydrophilic nature of ticarcillin allows it to pass through these aqueous channels. | patsnap.com |

| Target Location | Penicillin-binding proteins (PBPs) located in the periplasmic space. | patsnap.com |

| Action | Inhibition of PBP-catalyzed peptidoglycan cross-linking, which is vital for cell wall strength. | patsnap.comcalpaclab.com |

| Outcome | A compromised cell wall leads to cell lysis and bactericidal effect. | patsnap.comabmole.com |

Mechanisms of Bacterial Resistance to Ticarcillin Disodium

Beta-Lactamase-Mediated Hydrolysis and Inactivation

The principal mechanism of resistance against ticarcillin (B1683155) is the production of β-lactamase enzymes. infectionsinsurgery.orgnih.gov These enzymes catalyze the hydrolysis of the amide bond within the four-membered β-lactam ring, rendering the antibiotic inactive. nih.govnih.gov Once the ring is cleaved, ticarcillin can no longer bind to its target, the penicillin-binding proteins (PBPs), which are essential for the synthesis of the bacterial cell wall. patsnap.comwikipedia.org This inactivation prevents the antibiotic from inhibiting peptidoglycan cross-linking, ultimately allowing the bacterium to survive and multiply. patsnap.comwikipedia.org The production of β-lactamases is a widespread and clinically significant resistance strategy, particularly among Gram-negative bacteria. infectionsinsurgery.orgnih.gov

Beta-lactamases are a diverse group of enzymes and are commonly categorized using the Ambler molecular classification system, which divides them into four main classes (A, B, C, and D) based on their amino acid sequences. streck.comnih.govmsdmanuals.com Classes A, C, and D are serine-β-lactamases, utilizing a serine residue in their active site for catalysis, while Class B enzymes are metallo-β-lactamases that require zinc ions for their activity. nih.govnih.govmsdmanuals.com

Class A enzymes represent a major threat due to their prevalence and evolving spectrum of activity. frontiersin.org This class includes some of the most common plasmid-mediated β-lactamases, such as TEM-1, TEM-2, and SHV-1, which readily hydrolyze penicillins like ticarcillin. nih.govnih.gov The widespread dissemination of the genes encoding these enzymes, particularly blaTEM, has led to high rates of ampicillin (B1664943) and ticarcillin resistance in bacteria like E. coli. youtube.com

Furthermore, mutations in these foundational enzymes have given rise to extended-spectrum β-lactamases (ESBLs). nih.govnih.gov ESBLs, including many variants of TEM, SHV, and the CTX-M family, possess an expanded substrate profile, enabling them to hydrolyze not only penicillins but also third-generation cephalosporins. nih.govucv.ve The CTX-M enzymes, in particular, have become the most predominant type of ESBL worldwide. mdpi.commdpi.com Bacteria producing these ESBLs are typically resistant to ticarcillin. nih.gov

| Enzyme Family | Common Variants | Hydrolytic Activity Against Ticarcillin | Key Characteristics |

|---|---|---|---|

| TEM | TEM-1, TEM-2, ESBL variants (e.g., TEM-3) | High (especially for penicillinase variants) | TEM-1 is one of the most common plasmid-mediated β-lactamases. youtube.comnih.gov ESBL variants have an expanded spectrum. nih.gov |

| SHV | SHV-1, ESBL variants (e.g., SHV-2) | High (especially for penicillinase variants) | SHV-1 is common in Klebsiella pneumoniae. nih.govyoutube.com Mutations lead to ESBL phenotypes. nih.gov |

| CTX-M | CTX-M-15, CTX-M-14, etc. | High | The most prevalent family of ESBLs globally, they confer broad resistance to penicillins and cephalosporins. mdpi.commdpi.com |

Class B enzymes, or metallo-β-lactamases (MBLs), are zinc-dependent enzymes with a broad spectrum of hydrolytic activity. nih.govnih.gov Unlike serine-β-lactamases, MBLs can inactivate almost all classes of β-lactam antibiotics, including penicillins, cephalosporins, and carbapenems. nih.govicureach.com Consequently, bacteria that acquire MBL-encoding genes, such as those for VIM, IMP, or NDM enzymes, are resistant to ticarcillin. msdmanuals.comnih.gov A significant clinical challenge is that MBLs are not inhibited by conventional β-lactamase inhibitors like clavulanic acid. nih.gov

Class C β-lactamases, often referred to as AmpC cephalosporinases, are typically encoded on the chromosome of several Enterobacteriaceae species. mdpi.comnih.gov While their primary substrates are cephalosporins, they also efficiently hydrolyze penicillins, including ticarcillin. nih.govjscimedcentral.com Overproduction of AmpC enzymes can lead to significant resistance. nih.gov

Class D β-lactamases, also known as OXA-type enzymes, are characterized by their ability to hydrolyze oxacillin. jscimedcentral.com This class is very diverse and includes enzymes that can hydrolyze penicillins, conferring resistance to ticarcillin. mdpi.comjscimedcentral.com Some OXA variants have evolved to become ESBLs or even carbapenemases. mdpi.comjscimedcentral.com

The enzymatic degradation of ticarcillin by serine-β-lactamases (Classes A, C, and D) involves a two-step process: acylation and deacylation. nih.govnih.gov Initially, a serine residue in the enzyme's active site acts as a nucleophile, attacking the carbonyl carbon of the β-lactam ring. frontiersin.orginfectiologyjournal.com This forms a transient covalent acyl-enzyme intermediate, effectively opening the β-lactam ring. nih.gov A water molecule then enters the active site and, activated by a general base residue, hydrolyzes the acyl-enzyme intermediate. nih.gov This step releases the inactivated, ring-opened ticarcillin molecule and regenerates the free enzyme, allowing it to catalyze the degradation of additional antibiotic molecules. infectionsinsurgery.orgnih.gov

For metallo-β-lactamases (Class B), the mechanism is different. They utilize one or two zinc ions in the active site to activate a water molecule. nih.govnih.gov This activated water molecule then directly attacks the β-lactam ring as a potent nucleophile, hydrolyzing it without the formation of a covalent enzyme intermediate. nih.govnih.gov

The rapid and widespread dissemination of resistance to ticarcillin is largely due to the location of β-lactamase genes on mobile genetic elements, particularly plasmids. infectionsinsurgery.orgnih.gov Plasmids are extrachromosomal DNA molecules that can replicate independently and be transferred from one bacterium to another through a process called conjugation. asm.orgwikipedia.org

These resistance plasmids often carry not just one, but multiple resistance genes, conferring resistance to several classes of antibiotics simultaneously (multidrug resistance). wikipedia.orgfrontiersin.org The genes for clinically important β-lactamases, such as TEM, SHV, CTX-M, and various MBLs and OXA enzymes, are frequently found on plasmids. nih.govnih.govwikipedia.org This horizontal gene transfer allows for the rapid spread of resistance determinants among different bacterial strains and even across species, contributing significantly to the emergence and spread of ticarcillin-resistant pathogens in both hospital and community settings. infectionsinsurgery.orgnih.govfrontiersin.org

Classification of Beta-Lactamases and Susceptibility Profiles

Alterations in Penicillin-Binding Proteins (PBPs)

Penicillin-binding proteins (PBPs) are bacterial enzymes essential for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. patsnap.com Ticarcillin exerts its bactericidal effect by binding to and inactivating these enzymes, thereby disrupting cell wall integrity and leading to cell lysis. patsnap.com However, bacteria can develop resistance by modifying their PBPs. nih.govmdpi.com

A primary mechanism of resistance involves genetic mutations that alter the structure of PBPs, leading to a decreased binding affinity for ticarcillin. nih.govnih.govresearchgate.net These alterations mean that higher concentrations of the antibiotic are required to inhibit the enzyme and exert a bactericidal effect. For instance, studies in Pseudomonas aeruginosa have shown that specific variations in the sequence of PBP3 can reduce susceptibility to ticarcillin. nih.gov Similarly, in methicillin-resistant Staphylococcus aureus (MRSA), the acquisition of the mecA gene leads to the production of a novel PBP, PBP2a, which has a very low affinity for most β-lactam antibiotics, including ticarcillin. oup.com The effectiveness of β-lactam antibiotics against resistant strains has been shown to correlate with their affinity for binding to these altered PBPs. oup.comnih.gov

| Organism | Altered PBP | Effect on Ticarcillin Binding |

| Pseudomonas aeruginosa | PBP3 variations | Reduced susceptibility nih.gov |

| Staphylococcus aureus (MRSA) | PBP2a (encoded by mecA) | Low affinity oup.com |

| Streptococcus pneumoniae | PBP2x, PBP2b, PBP1A | Decreased affinity mdpi.comnih.gov |

| Neisseria gonorrhoeae | PBP2 | Decreased affinity mdpi.com |

| Haemophilus influenzae | PBP3 | Decreased affinity mdpi.com |

Bacterial Efflux Pump Systems

Efflux pumps are transport proteins located in the bacterial cell membrane that actively extrude a wide range of toxic compounds, including antibiotics like ticarcillin, from the cell. nih.govwikipedia.orgreactgroup.org This mechanism reduces the intracellular concentration of the antibiotic, preventing it from reaching its PBP targets in sufficient quantities to be effective. reactgroup.orgnih.gov Overexpression of these pumps is a significant contributor to both intrinsic and acquired multidrug resistance in bacteria. nih.govoup.com

Several families of efflux pumps contribute to antibiotic resistance. The Resistance-Nodulation-Division (RND) superfamily is particularly prominent in Gram-negative bacteria and plays a major role in multidrug resistance. researchgate.netfrontiersin.org These pumps are typically tripartite systems that span the inner membrane, periplasm, and outer membrane. nih.govmdpi.com

RND Superfamily: This is the most potent efflux pump family in Gram-negative bacteria. nih.gov Notable examples include the AcrAB-TolC system in Escherichia coli and other Enterobacteriaceae, and the MexAB-OprM system in Pseudomonas aeruginosa. nih.govmdpi.combmbreports.org These pumps are known to extrude a broad spectrum of substrates, including β-lactams like ticarcillin. frontiersin.orginfectionsinsurgery.org

AcrAB-TolC: Found in E. coli and other Gram-negative bacteria, this is one of the most extensively studied RND efflux pumps. nih.govbmbreports.org It consists of the inner membrane transporter AcrB, the periplasmic adaptor protein AcrA, and the outer membrane channel TolC. bmbreports.org

MexAB-OprM: This is a constitutively expressed RND efflux pump in P. aeruginosa that contributes to its intrinsic resistance to several antibiotics, including ticarcillin. infectionsinsurgery.orgnih.gov Overexpression of the MexAB-OprM system leads to increased resistance to ticarcillin and other antipseudomonal β-lactams. infectionsinsurgery.org

Other families of efflux pumps that contribute to antibiotic resistance include the ATP-Binding Cassette (ABC) superfamily, the Major Facilitator Superfamily (MFS), the Small Multidrug Resistance (SMR) family, and the Multidrug and Toxic Compound Extrusion (MATE) family. nih.govnih.gov

RND family efflux pumps, such as AcrAB-TolC and MexAB-OprM, function as proton antiporters, utilizing the proton motive force to actively transport substrates out of the cell. nih.gov The process involves the exchange of a proton for a drug molecule. nih.gov These tripartite pumps can capture their substrates from both the cytoplasm and the periplasm, preventing the antibiotic from reaching its target PBPs in the periplasmic space. nih.govresearchgate.net The inner membrane component (e.g., AcrB, MexB) recognizes and binds the substrate, the periplasmic protein (e.g., AcrA, MexA) connects the inner and outer membrane components, and the outer membrane factor (e.g., TolC, OprM) forms a channel through which the substrate is expelled from the cell. bmbreports.orgresearchgate.net

Efflux pumps are key players in both the natural, or intrinsic, resistance of bacteria to certain antibiotics and in acquired resistance that develops through mutation or horizontal gene transfer. nih.govoup.com

Intrinsic Resistance: The baseline expression of chromosomally encoded efflux pumps contributes to the intrinsic resistance of many bacterial species. oup.commdpi.com For example, the MexAB-OprM pump contributes to the natural resistance of P. aeruginosa to a range of antibiotics. nih.gov

Acquired Resistance: Bacteria can acquire resistance through mutations in the regulatory genes that control efflux pump expression, leading to their overexpression. nih.gov This increased production of efflux pumps enhances the extrusion of antibiotics and results in higher levels of resistance. Additionally, genes encoding efflux pumps can be located on mobile genetic elements like plasmids, allowing for their transfer between bacteria. wikipedia.orgoup.com

Decreased Outer Membrane Permeability

In Gram-negative bacteria, the outer membrane acts as a selective barrier, controlling the influx of substances into the cell. nih.govdovepress.com Antibiotics like ticarcillin must traverse this membrane to reach their PBP targets in the periplasm. patsnap.com A decrease in the permeability of the outer membrane can significantly reduce the intracellular concentration of the antibiotic, thereby contributing to resistance. nih.govnih.govmdpi.com This mechanism is particularly effective when combined with other resistance strategies, such as enzymatic degradation or efflux. nih.gov

Research on Emerging Resistance Mechanisms

The evolution of bacterial resistance to ticarcillin is a dynamic and multifaceted process, extending beyond the well-documented production of β-lactamase enzymes. Recent research has illuminated a landscape of emerging and synergistic mechanisms that contribute to the erosion of ticarcillin's clinical efficacy. These mechanisms often involve complex interplay between different cellular functions, including the active expulsion of the antibiotic, alterations in cell wall permeability, and the combined effects of multiple resistance determinants. Understanding these novel pathways is critical for the development of effective countermeasures.

Efflux Pump Overexpression

A primary emerging mechanism of resistance is the overexpression of multidrug resistance (MDR) efflux pumps. mdpi.com These are transport proteins located in the bacterial cytoplasmic membrane that actively expel a wide array of toxic compounds, including antibiotics like ticarcillin, from the cell. nih.gov This process reduces the intracellular concentration of the antibiotic, preventing it from reaching its target, the penicillin-binding proteins (PBPs). The Resistance-Nodulation-Division (RND) superfamily of efflux pumps is particularly significant in Gram-negative bacteria. nih.govfrontiersin.org

Research findings have highlighted several key RND pumps:

In Pseudomonas aeruginosa , the MexAB-OprM efflux system is a major contributor to intrinsic and acquired resistance. nih.gov Its overexpression is directly associated with resistance to most anti-pseudomonal β-lactams, including ticarcillin. nih.govinfectionsinsurgery.org This system works as a tripartite complex, spanning the inner and outer membranes to efficiently extrude antibiotics from the periplasm. nih.gov

In Klebsiella pneumoniae , the OqxAB efflux pump plays a crucial role. When overexpressed, it reduces the intracellular levels of β-lactam antibiotics, which can work in concert with β-lactamase enzymes to significantly increase resistance levels. dovepress.com

In Acinetobacter baumannii , the AdeABC efflux pump is a primary RND system conferring resistance to a broad spectrum of antibiotics, including β-lactams. mdpi.com Its overexpression is found in a high percentage of clinical isolates and is strongly associated with carbapenem (B1253116) resistance, which often correlates with resistance to other β-lactams like ticarcillin. mdpi.com

Table 1: Key Efflux Pumps Implicated in Ticarcillin Resistance

| Efflux Pump System | Bacterial Species | Pump Family | Impact on Ticarcillin Susceptibility |

|---|---|---|---|

| MexAB-OprM | Pseudomonas aeruginosa | RND | Overexpression is a major factor in resistance to ticarcillin and other antipseudomonal β-lactams. nih.govinfectionsinsurgery.org |

| OqxAB | Klebsiella pneumoniae | RND | Contributes to multidrug resistance by reducing intracellular β-lactam concentrations. dovepress.com |

| AdeABC | Acinetobacter baumannii | RND | Provides resistance to a wide range of antibiotics including β-lactams; overexpression is common in clinical isolates. mdpi.com |

| AcrAB-TolC | Escherichia coli | RND | A well-characterized pump that contributes to resistance against multiple antibiotics by extruding them from the cell. mdpi.com |

Porin Channel Modifications

Another significant emerging resistance strategy involves alterations to the porin channels in the outer membrane of Gram-negative bacteria. nih.gov Porins are proteins that form water-filled channels allowing the passive diffusion of small, hydrophilic molecules, including β-lactam antibiotics, across the outer membrane. nih.gov Resistance can emerge through two primary modifications:

Reduced Expression: Bacteria can downregulate the expression of genes encoding for major porins (e.g., OmpF and OmpC in E. coli, OprD in P. aeruginosa). Fewer porin channels result in a less permeable outer membrane, slowing the influx of ticarcillin and effectively lowering its intracellular concentration. infectionsinsurgery.org

Mutations: Specific mutations within the porin genes can alter the structure of the channel. nih.gov These mutations can constrict the pore size or change the electrostatic properties of the channel's interior, selectively hindering the passage of antibiotics like ticarcillin without significantly affecting the uptake of essential nutrients. nih.govbiorxiv.org Research in Neisseria gonorrhoeae has shown that mutations in loop 3 of the porin PIB can confer resistance to penicillin. nih.gov

Table 2: Porin Modifications Affecting Ticarcillin Entry

| Porin | Bacterial Species | Type of Modification | Effect on Resistance |

|---|---|---|---|

| OprD | Pseudomonas aeruginosa | Qualitative or quantitative alterations (downregulation) | Confers a basal level of resistance to carbapenems and can contribute to resistance to other β-lactams by reducing entry. infectionsinsurgery.org |

| OmpK35/OmpK36 | Klebsiella pneumoniae | Loss or mutation | Decreases permeability to β-lactam antibiotics, contributing to resistance, especially when combined with β-lactamase production. dovepress.com |

| OmpF/OmpC | Escherichia coli | Mutations in regulatory genes (e.g., ompB) or structural genes | Reduces susceptibility to β-lactams by limiting antibiotic influx. nih.gov |

Synergistic Resistance

Increasingly, research indicates that high-level, clinically significant resistance to ticarcillin arises not from a single mechanism but from the synergistic interplay of multiple strategies. nih.gov For example, the combination of β-lactamase production with either efflux pump overexpression or porin loss can have a multiplicative effect on the minimum inhibitory concentration (MIC) of ticarcillin.

Detailed research findings have identified specific synergistic combinations:

Efflux and Enzymatic Degradation: The overexpression of an efflux pump like OqxAB in K. pneumoniae can work in concert with β-lactamases. dovepress.com The pump reduces the intracellular antibiotic concentration, lessening the burden on the β-lactamase enzymes and allowing them to more effectively hydrolyze the remaining drug molecules. dovepress.com

Efflux and Reduced Permeability: Studies in N. gonorrhoeae have demonstrated that porin mutations (penB) act synergistically with an overexpressed efflux pump (MtrC-MtrD-MtrE). nih.gov The porin mutations alone had no effect, but when combined with the efflux pump, they significantly increased resistance to penicillin and tetracycline. nih.gov This highlights a novel mechanism where porin alterations facilitate higher resistance only in the presence of active efflux. nih.gov

Multiple β-Lactamases: Some highly resistant strains have been found to carry genes for multiple β-lactamases. For instance, a single K. pneumoniae isolate was reported to produce eight different β-lactamases, including an ESBL, an AmpC, and a KPC carbapenemase, leading to high-level resistance to nearly all β-lactam antibiotics. nih.gov

Table 3: Examples of Synergistic Resistance Mechanisms Against β-Lactams

| Mechanism 1 | Mechanism 2 | Bacterial Species | Observed Outcome |

|---|---|---|---|

| Efflux Pump Overexpression (MtrC-MtrD-MtrE) | Porin Mutation (PIB) | Neisseria gonorrhoeae | Significantly increased resistance to penicillin and tetracycline, a greater effect than either mechanism alone. nih.gov |

| β-Lactamase Production (e.g., ESBL) | Efflux Pump Overexpression (e.g., OqxAB) | Klebsiella pneumoniae | Enhanced resistance to β-lactams due to reduced intracellular drug concentration for enzymatic inactivation. dovepress.com |

| Porin Loss/Mutation | β-Lactamase Production (e.g., AmpC) | Enterobacteriaceae | High-level resistance resulting from the combination of reduced drug entry and subsequent enzymatic hydrolysis. infectionsinsurgery.org |

Synergistic Combinations and Resistance Modulation Research

Co-administration with Beta-Lactamase Inhibitors

A major advancement in combating β-lactam resistance has been the development of β-lactamase inhibitors. nih.gov These molecules are co-administered with susceptible β-lactam antibiotics to restore their effectiveness. nih.gov The combination of ticarcillin (B1683155) disodium (B8443419) and a β-lactamase inhibitor, clavulanate potassium, results in an antibiotic with a broader spectrum of action and renewed efficacy against ticarcillin-resistant bacteria that produce β-lactamases. wikipedia.orgrxlist.comnih.gov This formulation protects ticarcillin from degradation, extending its antibacterial spectrum to include many bacteria normally resistant to it and other β-lactam antibiotics. rxlist.com

Clavulanic acid, derived from the fermentation of Streptomyces clavuligerus, is a β-lactamase inhibitor that is structurally related to penicillins. rxlist.comdrugbank.com It functions as a "suicide inhibitor," which means it permanently inactivates the β-lactamase enzyme through a series of chemical reactions within the enzyme's active site. bio.netmdpi.comnih.gov While it has little antibiotic activity on its own, its primary role is to prevent the bacterial degradation of β-lactam antibiotics. wikipedia.org

Clavulanic acid possesses a β-lactam ring in its structure that allows it to bind irreversibly to β-lactamase enzymes. rxlist.comdrugbank.com It acts as a suicide substrate; the enzyme processes it similarly to a β-lactam antibiotic, forming an initial covalent intermediate. wikipedia.org However, unlike the interaction with an antibiotic, this process leads to a secondary, irreversible chemical reaction that ultimately inactivates the enzyme. nih.gov This mechanism-based inhibition effectively blocks the active sites of a wide variety of β-lactamase enzymes, particularly the clinically important plasmid-mediated ones often responsible for transferred drug resistance. rxlist.com

By irreversibly binding to and inactivating β-lactamase enzymes, clavulanic acid protects ticarcillin from enzymatic destruction. nih.govdrugbank.commrmed.in Ticarcillin itself is susceptible to degradation by these enzymes, which cleave its β-lactam ring and nullify its antibacterial effect. wikipedia.orgrxlist.com The presence of clavulanic acid ensures that ticarcillin can reach its target—penicillin-binding proteins (PBPs) in the bacterial cell wall—without being hydrolyzed first. nih.govpatsnap.com This protection restores ticarcillin's ability to inhibit cell wall synthesis, leading to bacterial cell death. wikipedia.orgpatsnap.com The combination is particularly effective in mixed infections where multiple types of bacteria, including β-lactamase producers, may be present. rxlist.comdrugbank.com

The co-administration of ticarcillin with clavulanic acid significantly enhances its spectrum of activity against a wide array of β-lactamase-producing, ticarcillin-resistant bacteria. nih.gov This combination has demonstrated efficacy against various Gram-positive and Gram-negative aerobic and anaerobic bacteria. rxlist.com

The enhanced spectrum includes, but is not limited to, the following pathogens:

Gram-negative Bacteria :

Escherichia coli nih.gov

Klebsiella pneumoniae nih.gov

Pseudomonas aeruginosa nih.govnih.gov

Proteus mirabilis nih.gov

Proteus vulgaris wikipedia.orgnih.gov

Yersinia enterocolitica nih.gov

Haemophilus influenzae nih.gov

Branhamella catarrhalis nih.gov

Neisseria gonorrhoeae nih.gov

Some species of Enterobacter patsnap.comnih.gov

Stenotrophomonas maltophilia wikipedia.org

Acinetobacter baumannii nih.gov

Gram-positive Bacteria :

Staphylococcus aureus (β-lactamase-producing strains) nih.gov

Anaerobic Bacteria :

Bacteroides fragilis nih.gov

Table 1: In Vitro Susceptibility of Bacterial Isolates to Ticarcillin/Clavulanic Acid and Other Combinations

| Bacterial Group | Number of Isolates | % Susceptible to Ticarcillin/Clavulanic Acid | % Susceptible to Piperacillin/Tazobactam (B1681243) | % Susceptible to Ampicillin (B1664943)/Sulbactam |

|---|---|---|---|---|

| Total Samples | 749 | 81.2% | 84.5% | 77.6% |

| Enterobacteriaceae | 312 | 85.8% | 91.7% | 83.2% |

| Pseudomonas aeruginosa | 117 | 56.4% | 61.5% | Very Low |

Data sourced from a comparative study of 749 bacterial isolates at São Paulo Hospital. nih.gov

Clavulanic Acid: Mechanism-Based (Suicide) Inhibition

Investigating Novel Beta-Lactamase Inhibitors

While classic inhibitors like clavulanic acid, sulbactam, and tazobactam are effective against many Class A β-lactamases, the emergence of new and more complex resistance enzymes has driven research into novel inhibitors. nih.govnih.gov Many newly discovered β-lactamases are not inactivated by these first-generation inhibitors. nih.gov

Newer generations of inhibitors, such as avibactam, vaborbactam, and relebactam, are based on non-β-lactam structures and have an extended spectrum of inhibition that includes important carbapenemases like KPC. nih.govrsc.org However, resistance to even these newer agents is a concern, and many Class B (metallo-β-lactamases) and Class D enzymes remain a challenge. nih.govmdpi.com

Current research focuses on developing inhibitors with broader activity against multiple enzyme classes. researchgate.net Promising combinations currently in late-stage clinical trials include:

Cefepime/zidebactam

Cefepime/taniborbactam

Imipenem/cilastatin/funobactam

These novel agents aim to provide therapeutic options against multidrug-resistant Gram-negative pathogens, including those resistant to older β-lactam/β-lactamase inhibitor combinations. mdpi.com

Research into Efflux Pump Inhibitors

Another significant mechanism of bacterial resistance is the active efflux of antibiotics from the cell by membrane proteins known as efflux pumps. acs.orgnih.gov These pumps can reduce the intracellular concentration of an antibiotic to sub-therapeutic levels. mdpi.com The Resistance-Nodulation-Division (RND) family of efflux pumps is a major contributor to multidrug resistance in Gram-negative bacteria, capable of expelling a wide range of antibiotics, including β-lactams. nih.govmdpi.com

Research is actively exploring the potential of efflux pump inhibitors (EPIs) as a strategy to restore the efficacy of existing antibiotics. nih.govcontagionlive.com The primary goal of using an EPI is to block the pump, thereby increasing the intracellular concentration of a co-administered antibiotic and allowing it to reach its target. acs.org This approach could potentially revive the activity of antibiotics like ticarcillin against resistant strains and even expand the spectrum of some antibiotics to include Gram-negative bacteria. acs.org

Several synthetic and natural compounds have been identified as EPIs. One of the first discovered was the dipeptide amide PAβN (MC-207,110), which potentiates the activity of several antibiotics by inhibiting RND efflux pumps in pathogens like P. aeruginosa. nih.gov Other identified EPIs include pyranopyridines (MBX series) and aryl piperazines (NMP). acs.orgmdpi.com While research has identified many potential EPIs, clinical development has been limited, often due to issues with toxicity. nih.govmdpi.com

In Vitro Synergism with Other Antimicrobials (e.g., Aminoglycosides)

The efficacy of ticarcillin disodium can be significantly enhanced through synergistic combinations with other antimicrobial agents. In vitro research has extensively documented these interactions, particularly with β-lactamase inhibitors and aminoglycosides, which serve to overcome resistance mechanisms and broaden the spectrum of activity.

One of the most crucial synergistic combinations is ticarcillin with a β-lactamase inhibitor, such as clavulanic acid. The presence of clavulanic acid markedly enhances ticarcillin's activity against a wide array of β-lactamase-producing bacteria that would otherwise be resistant. nih.gov This combination has demonstrated pronounced bactericidal activity against ticarcillin-resistant strains of Escherichia coli, Klebsiella pneumoniae, and Proteus species. nih.gov An in-vitro study highlighted a synergistic effect between ticarcillin and clavulanate against Enterobacteriaceae. nih.gov The combination is also effective against β-lactamase-producing isolates of Staphylococcus aureus, Haemophilus influenzae, Neisseria gonorrhoeae, and Bacteroides fragilis. nih.govoup.com It is important to note that clavulanic acid does not alter ticarcillin's effectiveness against bacteria that are already susceptible to it. nih.gov

Table 1: In Vitro Synergistic Activity of Ticarcillin and Clavulanic Acid Against Various Bacteria

Extensive in vitro studies have also confirmed the synergistic activity between ticarcillin and aminoglycosides against various Gram-negative bacilli. nih.gov This synergy is particularly notable against Pseudomonas aeruginosa. nih.govnih.gov Methodologies such as the checkerboard agar (B569324) dilution technique and time-kill curve analysis are commonly employed to quantify these synergistic interactions in a laboratory setting. nih.govbelnauka.by

**Table 2: In Vitro Synergy of Ticarcillin in Combination with Aminoglycosides Against *Pseudomonas aeruginosa***

Chemical Synthesis and Derivatives Research

Synthetic Pathways and Methodologies

The chemical synthesis of ticarcillin (B1683155), a carboxypenicillin antibiotic, is a multi-step process that builds upon the core structure of penicillin. The primary pathways involve the modification of the naturally derived penicillin nucleus, 6-aminopenicillanic acid (6-APA), by introducing a specific acyl side chain that confers its characteristic antibacterial properties.

The foundational starting material for the synthesis of ticarcillin and other semi-synthetic penicillins is 6-aminopenicillanic acid (6-APA). quora.com 6-APA provides the essential β-lactam ring fused to a thiazolidine (B150603) ring, which is the core structural motif of all penicillins. quora.comwikipedia.org This nucleus is obtained on a large scale through the enzymatic hydrolysis of penicillin G or penicillin V, which are produced via fermentation by the fungus Penicillium chrysogenum. nih.gov The key step is the acylation of the amino group at the 6-position of the 6-APA molecule, which allows for the introduction of various side chains to create penicillins with different spectra of activity. quora.com

The defining feature of ticarcillin is its α-carboxy-3-thienylacetyl side chain. nih.gov This specific side chain is responsible for its extended spectrum of activity, particularly against Gram-negative bacteria. The synthesis involves acylating 6-APA with a derivative of 3-thienylmalonic acid. wikipedia.orgresearchgate.net This is achieved by first activating the 3-thienylmalonic acid, for instance, by converting it to an acid chloride, which then readily reacts with the amino group of 6-APA to form an amide bond. wikipedia.org The resulting molecule is ticarcillin, which possesses a 6β-[(2R)-2-carboxy-2-thiophen-3-ylacetyl]amino side-group. nih.gov

The synthesis of ticarcillin involves several distinct steps with specific reagents and conditions. One documented pathway begins with the creation of a monobenzyl ester of 3-thienylmalonic acid. This intermediate is then treated with thionyl chloride (SOCl₂) to form the corresponding acid chloride. wikipedia.org This activated side chain is subsequently condensed with 6-APA. The final step in this particular synthesis is the removal of the benzyl (B1604629) protecting group via hydrogenolysis, using a palladium on carbon (Pd/C) catalyst, to yield ticarcillin. wikipedia.org

Another described method for preparing the final disodium (B8443419) salt form involves a silylation step to protect the carboxyl group of 6-APA. In this process, 6-APA is refluxed in a solvent like methylene (B1212753) dichloride with a silylating agent such as trimethylchlorosilane or iodotrimethylsilane. google.com After this intermediate is formed, the solution is cooled, and the activated side chain (referred to as 3-ATMA) is added. google.com Following the reaction, the product is extracted and hydrolyzed. The final step is the formation of the disodium salt, which can be achieved by dissolving the product and adding a salt agent, followed by crystallization and washing with solvents like acetone (B3395972) or absolute ethanol (B145695) to yield Ticarcillin Disodium. google.com

The table below summarizes reaction conditions from various described preparation technologies for Ticarcillin Disodium. google.com

| Step | Reagent 1 | Reagent 2 | Solvent | Conditions | Yield |

| Silylation | 20g 6-APA | 80ml trimethylchlorosilane | 300ml methylene dichloride | Water-bath reflux, 2 hours | 97.2% |

| Acylation | Silylated 6-APA | 20g 3-ATMA | 300ml methylene dichloride | Cooled to 0 °C, reacted 3 hours | 97.2% |

| Silylation | 20g 6-APA | 60ml Iodotrimethylsilane | 300ml ethyl acetate (B1210297) | Water-bath reflux, 2 hours | 93% |

| Acylation | Silylated 6-APA | 21g 3-ATMA | 300ml ethyl acetate | Cooled to 0 °C, reacted 3 hours | 93% |

| Silylation | 20g 6-APA | 40ml trimethylchlorosilane | 300ml isopropyl ether | Water-bath reflux, 3 hours | - |

| Acylation | Silylated 6-APA | 20g 3-ATMA | 300ml isopropyl ether | Cooled to 0 °C, reacted 3 hours | - |

Structure-Activity Relationship (SAR) Studies

The biological activity of ticarcillin is intrinsically linked to its chemical structure. SAR studies investigate how specific functional groups and stereochemistry influence its antibacterial efficacy and stability.

The β-Lactam Ring : The core of ticarcillin's activity resides in the four-membered β-lactam ring. youtube.com This strained ring mimics the D-Ala-D-Ala moiety of the peptidoglycan precursor in bacterial cell walls. It works by acylating the active site of penicillin-binding proteins (PBPs), which are essential enzymes for cell wall synthesis, leading to the inhibition of peptidoglycan cross-linking and ultimately bacterial cell lysis. patsnap.compatsnap.com

The Carboxyl Group : A key feature of carboxypenicillins like ticarcillin and the related compound carbenicillin (B1668345) is the carboxylic acid group on the α-carbon of the acyl side chain. youtube.com This group is crucial for its enhanced activity against many Gram-negative bacteria, including Pseudomonas aeruginosa. youtube.compatsnap.com The anionic charge of the carboxyl group is thought to facilitate the penetration of the antibiotic through the porin channels of the Gram-negative outer membrane. youtube.com

The Thiophene (B33073) Ring : The 3-thiophene ring in the side chain is a bioisostere of the phenyl ring found in carbenicillin. This substitution of a vinyl group for a divalent sulfur atom maintains and, in some cases, enhances antibacterial activity. wikipedia.org The side chain itself, 3-thiophene-malonic acid, exhibits only weak inhibitory ability, indicating that its attachment to the 6-APA nucleus is essential for potent antibacterial action. researchgate.net

Stereochemistry : The stereochemistry of the molecule is critical for its activity. The specific (2S,5R,6R) configuration of the bicyclic penicillin core is necessary for proper orientation and binding to the active site of PBPs.

The table below summarizes key structural features and their contribution to ticarcillin's activity.

| Structural Feature | Contribution to Activity |

| β-Lactam Ring | Essential for mechanism of action; acylates and inhibits penicillin-binding proteins (PBPs). youtube.compatsnap.com |

| α-Carboxyl Group | Enhances activity against Gram-negative bacteria by aiding penetration through porin channels. youtube.com |

| Thiophen-3-ylacetyl Side Chain | Confers the specific antibacterial spectrum; bioisosteric replacement for a phenyl group. wikipedia.orgresearchgate.net |

| Core Stereochemistry | Critical for correct binding to the target PBP enzymes. nih.gov |

Development of Chemical Analogs and Prodrugs (for research purposes)

Research into modifying the ticarcillin structure has led to the development of chemical analogs aimed at overcoming limitations such as degradation by β-lactamase enzymes. Prodrugs, which are inactive compounds that are converted into the active drug in vivo, represent another strategy explored in drug development to enhance properties like absorption or targeted delivery. derpharmachemica.com

A significant chemical analog of ticarcillin developed for research and clinical exploration is temocillin (B1212904) . researchgate.net Temocillin is the 6-α-methoxy analogue of ticarcillin. The addition of a methoxy (B1213986) group at the α-position of the penicillin nucleus confers a notable increase in stability against hydrolysis by many serine β-lactamases, including AmpC enzymes and extended-spectrum β-lactamases (ESBLs). researchgate.net This structural modification sterically hinders the approach of the hydrolytic water molecule to the active site of these enzymes, thus protecting the β-lactam ring from cleavage. researchgate.net This makes temocillin a subject of research for its potential against multi-drug resistant bacteria.

The development of prodrugs generally aims to mask a functional group, often a polar one like a carboxylic acid, to improve properties such as membrane permeability. While specific research on ticarcillin prodrugs is not extensively detailed in the provided context, the general principle involves creating a bioreversible derivative, such as an ester, that is cleaved by enzymes in the body to release the active ticarcillin molecule at the site of action. derpharmachemica.com This approach is a standard strategy in medicinal chemistry to optimize the pharmacokinetic profile of a drug candidate. derpharmachemica.comrsc.org

Analytical Methodologies for Research Applications

Chromatographic Techniques

Chromatography, particularly liquid chromatography, stands as a primary tool for the separation, identification, and quantification of Ticarcillin (B1683155). Its high resolving power allows for the separation of Ticarcillin from its degradation products, isomers, and other components in complex mixtures.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for Ticarcillin analysis due to its accuracy, reproducibility, and robustness. researchgate.net

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common HPLC mode used for Ticarcillin determination. In this technique, a nonpolar stationary phase (typically C18) is used with a polar mobile phase, allowing for the effective separation of Ticarcillin and related compounds. Several RP-HPLC methods have been validated for the simultaneous determination of Ticarcillin and Clavulanic acid. nih.govresearchgate.net

One such method utilizes a beta-cyclodextrin (B164692) column with a mobile phase consisting of a methanol (B129727) and ammonium (B1175870) acetate (B1210297) buffer mixture. nih.govresearchgate.net Detection is commonly performed using a UV detector at a wavelength of 220 nm. nih.govresearchgate.net The validation of these methods demonstrates high accuracy and precision, with linearity observed over a wide concentration range. nih.gov For instance, one study established a linear range of 2-200 µg/mL for Ticarcillin with a limit of detection (LOD) of 0.47 µg/mL and a limit of quantification (LOQ) of 1.42 µg/mL. nih.gov

| Parameter | Condition | Reference |

|---|---|---|

| Column | beta-cyclodextrin (Cyclobond I, 250 x 4.6 mm, 5 µm) | nih.govresearchgate.net |

| Mobile Phase | Methanol-16 mM pH 6.0 ammonium acetate buffer (50:50, v/v) | nih.govresearchgate.net |

| Flow Rate | 0.8 mL/min | nih.gov |

| Detection Wavelength | 220 nm | nih.govresearchgate.net |

| Linear Range | 2-200 µg/mL | nih.gov |

| Limit of Detection (LOD) | 0.47 µg/mL | nih.gov |

| Limit of Quantification (LOQ) | 1.42 µg/mL | nih.gov |

Ultra-High-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (UPLC-ESI-MS/MS)

For higher sensitivity and selectivity, especially in complex biological matrices like plasma, Ultra-High-Performance Liquid Chromatography coupled with Electrospray Ionization-Tandem Mass Spectrometry (UPLC-ESI-MS/MS) has been established. nih.gov This method combines the superior separation efficiency of UPLC with the precise detection and quantification capabilities of tandem mass spectrometry. frontiersin.org

A validated UPLC-ESI-MS/MS method for determining Ticarcillin (specifically its R and S isomers) and clavulanate in rat plasma has been developed. nih.gov This technique uses a C18 column and a mass spectrometer to monitor specific precursor-to-product ion transitions, ensuring high specificity. researchgate.netnih.gov The method demonstrated excellent linearity over a concentration range of 10 to 10,000 ng/mL for the Ticarcillin R isomer and 30 to 10,000 ng/mL for the Ticarcillin S isomer. nih.gov

| Parameter | Condition | Reference |

|---|---|---|

| Chromatographic System | Waters ACQUITY | researchgate.netnih.gov |

| Column | ACQUITY BEH C18 (50 mm × 2.1 mm, 1.7 μm) | researchgate.netnih.gov |

| Mass Spectrometer | SCIEX QTRAP® LC-MS/MS System | researchgate.netnih.gov |

| Linearity Range (Ticarcillin R isomer) | 10 to 10,000 ng/mL (r² = 0.9967) | nih.gov |

| Linearity Range (Ticarcillin S isomer) | 30 to 10,000 ng/mL (r² = 0.9961) | nih.gov |

| Extraction Recovery | 86.9% to 96.4% | nih.gov |

Spectroscopic Methods

Spectroscopic methods offer alternative approaches for the quantification of Ticarcillin, often valued for their simplicity and speed.

Kinetic-Spectrophotometric Approaches for Quantification

A kinetic-spectrophotometric method has been developed for the quantitative determination of Ticarcillin in both pure substance and pharmaceutical dosage forms. udhtu.edu.ua This method is based on the coupled reactions of S-oxidation and perhydrolysis of Ticarcillin in an alkaline medium using potassium hydrogenperoxomonosulphate as an analytical reagent. udhtu.edu.ua

The kinetics of the reaction are monitored by measuring the increase in absorbance of the reaction product at a wavelength of 295 nm. udhtu.edu.ua The rate of the reaction, which is directly proportional to the concentration of Ticarcillin, can be used for quantification. The kinetic data is typically processed using a differential variation of the tangent method. udhtu.edu.ua This approach provides a reliable and novel procedure for the quantitative analysis of Ticarcillin. udhtu.edu.ua

Electrochemical and Titration Methods

Electrochemical and classical titration methods provide valuable, often simpler, alternatives to chromatographic and spectroscopic techniques for the determination of Ticarcillin.

Electrochemical sensors, a type of biosensor, represent a modern approach to antibiotic detection. nih.govnih.gov These devices utilize a biorecognition element that specifically interacts with the target antibiotic, and a transducer that converts this biological recognition event into a measurable electrical signal (e.g., changes in current, potential, or impedance). nih.govtudublin.ie For β-lactam antibiotics like Ticarcillin, receptor proteins can be used as the specific bio-recognition element. nih.gov The development of electrochemical sensors based on nanomaterials can significantly improve the sensitivity of detection. nih.gov

In addition to modern sensor-based methods, traditional and automated titration techniques are also applicable. A redox titration method for the quantification of Ticarcillin has been developed, which also uses potassium hydrogenperoxomonosulphate as the analytical reagent. udhtu.edu.ua The results from this method have shown a low relative standard deviation, indicating good precision. udhtu.edu.ua

Redox Titration

Redox titration is a classical analytical technique that can be employed for the quantification of ticarcillin disodium (B8443419). This method is based on a redox reaction between the analyte and a titrant. In the case of ticarcillin, the thioether group in the molecule can be oxidized.

A common approach involves an iodometric titration. This is a two-step process. First, an excess of a standardized iodine solution is added to the ticarcillin sample. The iodine oxidizes the thioether group in the ticarcillin molecule. The unreacted iodine is then back-titrated with a standardized sodium thiosulfate (B1220275) solution.

The endpoint of the titration, which indicates that all the excess iodine has reacted, can be detected using a starch indicator. Starch forms a deep blue-black complex with iodine. As the sodium thiosulfate is added, it reacts with the free iodine. At the endpoint, when all the iodine has been consumed, the blue-black color disappears, signaling the completion of the titration. youtube.com The concentration of ticarcillin can then be calculated based on the stoichiometry of the reactions and the volumes and concentrations of the titrants used.

It is crucial to perform this titration under controlled conditions to ensure accurate and reproducible results. Factors such as pH and temperature can influence the reaction rates and the stability of the reactants.

Bioassays for Potency Determination (in research media)

Bioassays are critical for determining the biological activity or potency of an antibiotic like ticarcillin disodium. Unlike chemical assays that measure the concentration of a compound, bioassays measure the effect of the compound on a living system, providing a direct assessment of its antimicrobial efficacy. pharmaron.com These assays are particularly important in research to understand the functional aspects of the antibiotic.

The fundamental principle of a bioassay for ticarcillin involves measuring its inhibitory effect on the growth of a susceptible microorganism. researchgate.net Ticarcillin, a β-lactam antibiotic, functions by inhibiting the synthesis of the bacterial cell wall. patsnap.compatsnap.com

A typical bioassay for ticarcillin potency in a research setting would involve the following steps:

Selection of a Test Organism: A bacterial strain known to be sensitive to ticarcillin is chosen. Common choices include strains of Pseudomonas aeruginosa or Escherichia coli.

Preparation of Media: A suitable culture medium that supports the growth of the test organism is prepared.

Standard and Sample Preparation: A reference standard of ticarcillin with a known potency is prepared, along with the test sample of ticarcillin disodium. Serial dilutions of both the standard and the sample are made.

Inoculation and Incubation: The culture medium is inoculated with the test organism and then exposed to the different concentrations of the standard and sample ticarcillin. The cultures are then incubated under controlled conditions (e.g., temperature, time) to allow for bacterial growth.

Measurement of Inhibition: The extent of bacterial growth inhibition is measured. This can be done using various techniques, such as measuring the diameter of the zones of inhibition in an agar (B569324) diffusion assay or measuring the turbidity in a broth dilution assay.

Potency Calculation: The potency of the test sample is determined by comparing its inhibitory effect to that of the reference standard. pharmaron.com

The results of the bioassay are typically expressed in terms of relative potency, comparing the activity of the test sample to the standard.

Method Validation Parameters (e.g., Linearity, Precision, Accuracy, Selectivity)

Method validation is a critical process in analytical chemistry that confirms that a specific analytical method is suitable for its intended purpose. jddtonline.info For research applications involving ticarcillin disodium, any quantitative method must be validated to ensure the reliability and accuracy of the data. The key parameters for method validation include linearity, precision, accuracy, and selectivity. sps.nhs.ukscispace.com

Linearity

Linearity demonstrates that the response of the analytical method is directly proportional to the concentration of the analyte over a given range. sps.nhs.uk To assess linearity, a series of ticarcillin standards of known concentrations are prepared and analyzed. The results are then plotted as response versus concentration, and a linear regression analysis is performed. The correlation coefficient (r²) is a key indicator of linearity, with a value close to 1 indicating a strong linear relationship. For example, in a UPLC-ESI-MS/MS method for ticarcillin, linear relationships were observed in the ranges of 10 to 10,000 ng/mL for ticarcillin R (r² = 0.9967) and 30 to 10,000 ng/mL for ticarcillin S (r² = 0.9961). nih.gov

Precision

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. jddtonline.info It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is assessed at two levels:

Repeatability (Intra-assay precision): The precision obtained under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-assay precision): The precision obtained within the same laboratory but on different days, with different analysts, or with different equipment.

For a method to be considered precise, the RSD values should be within acceptable limits, which can vary depending on the concentration of the analyte and the analytical technique.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. jddtonline.info It is often determined by analyzing a sample with a known concentration of ticarcillin (a certified reference material) or by spiking a blank matrix with a known amount of ticarcillin and measuring the recovery. The accuracy is then expressed as the percentage of the analyte recovered by the assay. For instance, in one study, the average extraction recoveries for ticarcillin and related compounds ranged from 86.9% to 96.4%. nih.gov According to ICH guidelines, accuracy should be assessed using a minimum of 9 determinations over a minimum of 3 concentration levels covering the specified range. europa.eu

Selectivity

Selectivity (or specificity) is the ability of the analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. scispace.com For chromatographic methods, selectivity is demonstrated by the separation of the ticarcillin peak from other components in the sample. In mass spectrometry-based methods, selectivity is achieved by monitoring specific precursor and product ions for the analyte. mdpi.com

The table below summarizes the key method validation parameters and their typical acceptance criteria in research applications.

| Parameter | Description | Typical Acceptance Criteria |

| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Relative Standard Deviation (RSD) or Coefficient of Variation (CV) within specified limits (e.g., < 15%) |

| Accuracy | The closeness of the test results obtained by the method to the true value. | Percent recovery within a specified range (e.g., 85-115%) |

| Selectivity | The ability to assess the analyte unequivocally in the presence of other components. | No interference from other substances at the retention time or m/z of the analyte. |

Pre Clinical Pharmacokinetic and Pharmacodynamic Research in Vitro and Animal Models

Absorption and Distribution Studies (in models)

Pre-clinical studies in animal models have demonstrated that ticarcillin (B1683155) disodium (B8443419) distributes widely throughout body tissues and fluids. In rats, ticarcillin shows extensive penetration into various bodily fluids. The patterns of distribution observed are similar to those of other beta-lactam antibiotics. Following intravenous co-administration with clavulanic acid in rats, the penetration of ticarcillin into pleural, peritoneal, and subcutaneous fluids was found to be between 83% and 93%, as calculated from the ratio of the area under the concentration-time curve (AUC) in the fluid to that in the serum.

In rabbits, ticarcillin also demonstrates significant distribution. The penetration into tissue cages, a model for interstitial fluid, was reported to be 139% ± 45%. However, its penetration into the cerebrospinal fluid (CSF) in rabbits was found to be limited, with an AUC in the CSF that was only 1.3% ± 0.53% of the corresponding AUC in serum.

Studies in neonatal foals have also provided insights into the distribution of ticarcillin. The volume of distribution at steady state (Vd(ss)) was observed to be larger in 3-day-old foals compared to 28-day-old foals, suggesting more extensive distribution in the immediate postnatal period. This age-dependent variation indicates that physiological factors, such as body composition and protein binding, may influence the distribution of ticarcillin in different developmental stages.

Table 1: Ticarcillin Distribution in Animal Models

| Animal Model | Tissue/Fluid | Penetration (% of Serum AUC) |

|---|---|---|

| Rat | Pleural Fluid | 83-93% |

| Rat | Peritoneal Fluid | 83-93% |

| Rat | Subcutaneous Fluid | 83-93% |

| Rabbit | Tissue Cages | 139% ± 45% |

| Rabbit | Cerebrospinal Fluid | 1.3% ± 0.53% |

Metabolism and Elimination Pathways (enzymatic considerations in models)

The primary route of elimination for ticarcillin is renal excretion. Like other penicillin-class antibiotics, ticarcillin contains a β-lactam ring, which is susceptible to enzymatic hydrolysis by β-lactamases. nih.gov This enzymatic degradation is a principal mechanism of bacterial resistance, leading to the inactivation of the antibiotic. nih.gov In preclinical models, the presence of β-lactamase-producing bacteria significantly impacts the stability and efficacy of ticarcillin. nih.gov

Studies have shown that probenecid (B1678239) can interfere with the renal tubular secretion of ticarcillin. This interaction leads to increased serum concentrations and a prolonged serum half-life of the drug, indicating that active tubular secretion is a key component of its elimination pathway. Approximately 10% of an administered dose of ticarcillin is recovered in the urine as penicilloic acid, an inactive metabolite, suggesting some degree of metabolism, though the majority of the drug is excreted unchanged.

The elimination half-life of ticarcillin has been determined in several animal models, showing some interspecies variability. In rats, the elimination half-life following intravenous administration is approximately 0.22 hours. In rabbits, the half-life is slightly longer, at approximately 0.38 hours.

Pharmacokinetic studies in dogs have also been conducted. Following intravenous administration, the half-life of ticarcillin was found to be 0.8 hours. After intramuscular administration in the same species, the half-life was slightly extended to 1.1 hours. In foals, the elimination half-life was approximately 73 minutes.

Table 2: Elimination Half-Life of Ticarcillin in Various Animal Models

| Animal Model | Route of Administration | Elimination Half-Life |

|---|---|---|

| Rat | Intravenous | 0.22 hours |

| Rabbit | Intravenous | 0.38 hours |

| Dog | Intravenous | 0.8 hours |

| Dog | Intramuscular | 1.1 hours |

| Foal | Intravenous | ~73 minutes |

The extent of plasma protein binding is a critical pharmacokinetic parameter that influences the distribution and availability of a drug at its target site. For beta-lactam antibiotics, only the unbound (free) fraction is considered microbiologically active. In vitro studies have been conducted to determine the protein binding characteristics of ticarcillin.

General reference values often cite the protein binding of ticarcillin to be around 45%. More specific preclinical research using rabbit plasma has demonstrated a protein binding of 76.0%. The degree of protein binding can be influenced by the specific in vitro conditions, such as drug concentration, temperature, and the pH of the medium.

Table 3: In Vitro Protein Binding of Ticarcillin

| Model System | Protein Binding Percentage |

|---|---|

| General Reference | ~45% |

| Rabbit Plasma | 76.0% |

Pharmacodynamic Modeling in Bacterial Cultures

Pharmacodynamic models in bacterial cultures are essential for characterizing the relationship between drug concentration and its antimicrobial effect. For ticarcillin, these models have been used to understand its killing kinetics and to determine the pharmacodynamic indices that best predict its efficacy.

In vitro models have been developed to study the rate of bacterial killing by ticarcillin, often in combination with a β-lactamase inhibitor like clavulanic acid, against various β-lactamase-producing, ticarcillin-resistant clinical isolates. nih.gov These studies have shown that the bactericidal effect is dependent on the specific organism, the concentration of the drug, and the duration of exposure. nih.gov

The antibacterial activity of ticarcillin, characteristic of β-lactam antibiotics, is primarily time-dependent. researchgate.net This means that its efficacy is more closely correlated with the duration of time that the free drug concentration remains above the minimum inhibitory concentration (MIC) of the target pathogen, rather than the peak concentration achieved. researchgate.netlitfl.com

In vitro killing-kinetics studies demonstrate that while higher concentrations of ticarcillin can lead to a more rapid initial reduction in bacterial count, the sustained suppression of bacterial growth is critically dependent on maintaining concentrations above the MIC for a significant portion of the dosing interval. nih.gov For most isolates studied, an optimal period of exposure to ticarcillin could be defined to achieve a significant (e.g., 3-log) reduction in bacterial count. nih.gov

Target attainment research for ticarcillin in microbial systems focuses on identifying the pharmacodynamic targets that are most predictive of successful bacterial eradication. For time-dependent antibiotics like ticarcillin, the primary pharmacodynamic index is the percentage of the dosing interval during which the free drug concentration is maintained above the MIC (%fT > MIC). researchgate.net

In vitro pharmacodynamic models have been used to establish these targets. For bacteriostatic effects, a target of 30% fT > MIC has been proposed. researchgate.net For bactericidal activity, a more aggressive target of 50% fT > MIC is often required. researchgate.net Monte Carlo simulations, utilizing preclinical pharmacokinetic and MIC data, are employed to predict the probability of target attainment (PTA) for various dosing regimens against specific pathogens. researchgate.net These simulations help in defining MIC breakpoints, which are the highest MICs at which a high probability (typically ≥90%) of achieving the pharmacodynamic target is expected. researchgate.net For example, one simulation predicted a near-maximal bactericidal pharmacodynamic MIC breakpoint of 16 µg/mL for Pseudomonas aeruginosa. researchgate.net

Table 4: Pharmacodynamic Targets for Ticarcillin in Microbial Systems

| Desired Effect | Pharmacodynamic Target (%fT > MIC) |